N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. Unfortunately, the exact molecular structure analysis is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of 1,2,4-triazine derivatives, including compounds similar to the requested chemical, have been explored, demonstrating the versatility of these compounds in creating biologically active substances. The methodologies involved in these syntheses offer valuable insights into the chemical properties and reactions of such compounds (El‐Barbary et al., 2005).
Biological Activity
- Some 1,2,4-triazine derivatives have been evaluated for their antitumor and antimicrobial activities. These studies highlight the potential of these compounds in developing new therapeutic agents, showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Additionally, compounds with 1,2,4-triazine cores have been investigated for their antitumor effects, showing significant activity and potential for further research in cancer treatment (Yurttaş et al., 2017).
Antimicrobial and Antitumor Evaluation
- The antimicrobial activity of rhodanine-3-acetic acid derivatives, including acetamide structures, against a panel of bacteria, mycobacteria, and fungi demonstrates the potential of these compounds in addressing various infectious diseases. Their activity against mycobacteria, in particular, could pave the way for new treatments against resistant strains (Krátký et al., 2017).
Synthetic Applications
- Studies on the dibromohydration of N-(2-alkynylaryl)acetamide for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide under mild conditions without metal catalysis illustrate the synthetic versatility and efficiency of generating complex molecules from simpler precursors. This research provides a foundational approach for synthesizing structurally complex and functionally diverse molecules (Qiu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-3-5-15(6-4-13)11-18-20(28)23-21(25-24-18)29-12-19(27)22-17-9-7-16(8-10-17)14(2)26/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRMSSFFOSJLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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